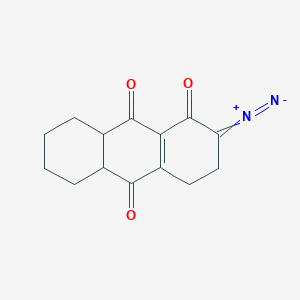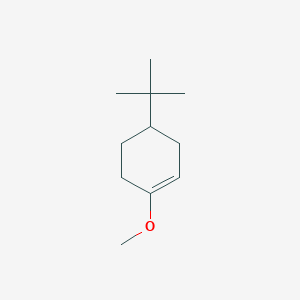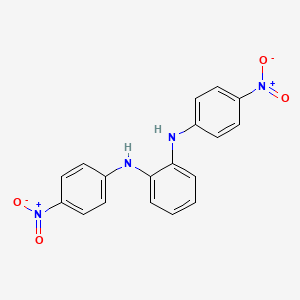
N-bis(phenylmethoxy)phosphorylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-bis(phenylmethoxy)phosphorylaniline is a chemical compound with the molecular formula C20H20NO3P It is known for its unique structure, which includes a phosphoryl group bonded to an aniline moiety and two phenylmethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(phenylmethoxy)phosphorylaniline typically involves the reaction of phosphoryl chloride with aniline in the presence of phenylmethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Reaction of Phosphoryl Chloride with Aniline
Reagents: Phosphoryl chloride (POCl3), aniline (C6H5NH2), phenylmethanol (C6H5CH2OH)
Conditions: The reaction is typically conducted in an inert atmosphere, such as under nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to control the reaction rate.
-
Industrial Production Methods
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-bis(phenylmethoxy)phosphorylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Phosphoryl derivatives with different oxidation states.
Reduction: Secondary amines and other reduced forms.
Substitution: Compounds with new functional groups replacing the phenylmethoxy groups.
Wissenschaftliche Forschungsanwendungen
N-bis(phenylmethoxy)phosphorylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-bis(phenylmethoxy)phosphorylaniline involves its interaction with molecular targets through its phosphoryl group. The compound can form bonds with various biomolecules, influencing their structure and function. The pathways involved include:
Phosphorylation: The compound can transfer its phosphoryl group to other molecules, affecting their activity.
Binding to Proteins: Interaction with proteins can alter their conformation and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-bis(phenylmethoxy)phosphorylbenzylamine
- N-bis(phenylmethoxy)phosphorylphenylamine
Uniqueness
N-bis(phenylmethoxy)phosphorylaniline is unique due to its specific structure, which includes both an aniline moiety and two phenylmethoxy groups. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
56883-96-6 |
|---|---|
Molekularformel |
C20H20NO3P |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
N-bis(phenylmethoxy)phosphorylaniline |
InChI |
InChI=1S/C20H20NO3P/c22-25(21-20-14-8-3-9-15-20,23-16-18-10-4-1-5-11-18)24-17-19-12-6-2-7-13-19/h1-15H,16-17H2,(H,21,22) |
InChI-Schlüssel |
QHAMRRYRTCVVSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COP(=O)(NC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine](/img/structure/B14624143.png)


![5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14624155.png)



![6,6a-Dihydro-1aH-indeno[1,2-b]oxiren-6-ol](/img/structure/B14624168.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14624171.png)
![1-[2-(4-Fluorophenyl)decyl]imidazole;nitric acid](/img/structure/B14624184.png)
![4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one](/img/structure/B14624185.png)



